

An In-depth Technical Guide to 3-Nitrobenzoic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: 3-Nitrobenzoic acid

Cat. No.: B043170

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Introduction

3-Nitrobenzoic acid, an aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and other specialty chemicals. Its chemical reactivity, governed by the presence of both a deactivating nitro group and a meta-directing carboxyl group on the benzene ring, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic transformations of **3-nitrobenzoic acid**, intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

The physicochemical properties of **3-nitrobenzoic acid** are summarized in the table below, providing a ready reference for experimental design and safety considerations.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ NO ₄	[1][2]
Molecular Weight	167.12 g/mol	[3][4]
Appearance	Off-white to yellowish-white crystalline solid	[1][2][3]
Melting Point	139-141 °C	[5]
Boiling Point	Decomposes	[3]
Density	1.49 g/cm ³	[1]
Solubility	Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, and chloroform.	[1][5]
pKa	3.47	[1][2]

Structural Information

The structural identifiers and spectral data for **3-nitrobenzoic acid** are detailed in the following tables, offering insights into its molecular architecture and aiding in its characterization.

Identifier	Value	Reference(s)
IUPAC Name	3-nitrobenzoic acid	[3]
SMILES	<chem>C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)O</chem>	[3]
InChI	InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)	[3][4]
InChIKey	AFPHTEQTJZKQAA-UHFFFAOYSA-N	[3][4]

Spectroscopic Data

Spectrum Type	Key Peaks/Signals
^1H NMR	δ ~7.7 (t), 8.4-8.5 (m), 8.9 (s), 11.7 (s, broad, COOH)
^{13}C NMR	δ ~125, 128, 130, 135, 148, 165 (C=O)
IR (cm^{-1})	~3100 (O-H stretch, broad), 1700 (C=O stretch), 1530 (asymmetric NO_2 stretch), 1350 (symmetric NO_2 stretch)
Mass Spec (m/z)	167 (M+), 151, 121, 105, 77

Key Chemical Reactions and Experimental Protocols

3-Nitrobenzoic acid undergoes a variety of chemical transformations, primarily involving the carboxylic acid and nitro functional groups. The following sections provide detailed experimental protocols for some of its key reactions.

Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

The synthesis of **3-nitrobenzoic acid** is typically achieved through the electrophilic aromatic substitution of benzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids. The carboxylic acid group directs the incoming nitro group to the meta position.

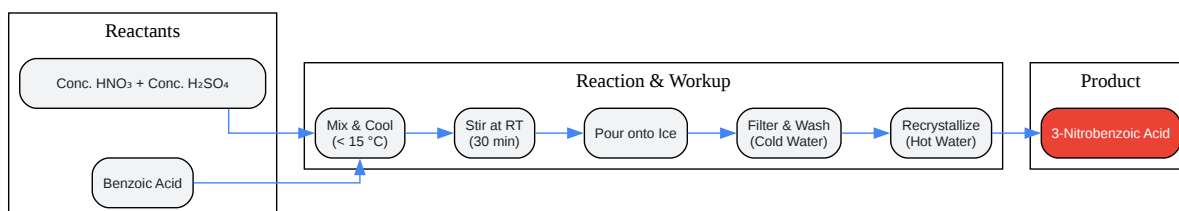
Materials:

- Benzoic acid
- Concentrated nitric acid (HNO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Ice

- Distilled water

Procedure:

- In a flask, carefully add 10 mL of concentrated sulfuric acid to 5.0 g of benzoic acid with stirring. Cool the mixture in an ice bath to below 10 °C.
- Separately, prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Add the cold nitrating mixture dropwise to the benzoic acid solution while maintaining the temperature below 15 °C with constant stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
- Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
- Collect the precipitated crude **3-nitrobenzoic acid** by vacuum filtration and wash it with cold water.
- Recrystallize the crude product from hot water to obtain purified **3-nitrobenzoic acid**.



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Caption: Workflow for the synthesis of **3-Nitrobenzoic Acid**.

Fischer Esterification of 3-Nitrobenzoic Acid

The carboxylic acid group of **3-nitrobenzoic acid** can be readily esterified, for example, with methanol in the presence of an acid catalyst to form methyl 3-nitrobenzoate.^[6]

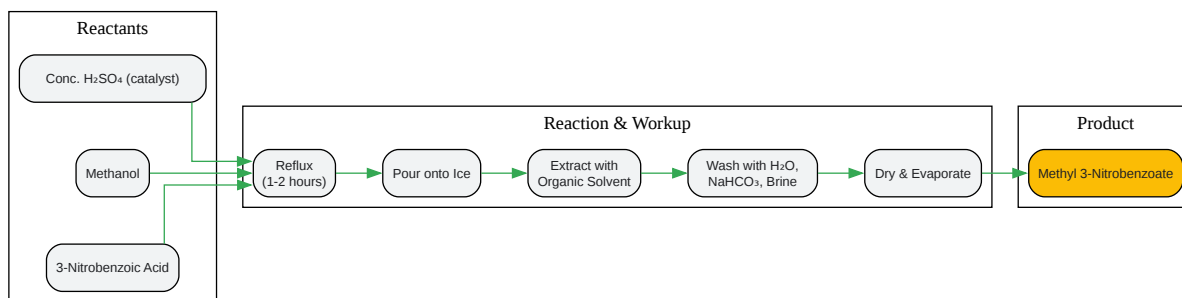
Materials:

- **3-Nitrobenzoic acid**
- Anhydrous methanol (CH_3OH)
- Concentrated sulfuric acid (H_2SO_4)
- Ice
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve 2.0 g of **3-nitrobenzoic acid** in 20 mL of anhydrous methanol.
- Carefully add 1 mL of concentrated sulfuric acid dropwise to the solution while stirring.
- Heat the mixture to reflux for 1-2 hours.
- After cooling to room temperature, pour the reaction mixture into a beaker containing 50 g of crushed ice.
- Extract the aqueous mixture with an organic solvent (3 x 20 mL).
- Combine the organic extracts and wash successively with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl 3-nitrobenzoate.



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Caption: Workflow for Fischer Esterification of **3-Nitrobenzoic Acid**.

Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid

The nitro group of **3-nitrobenzoic acid** can be reduced to an amino group to form 3-aminobenzoic acid, a valuable intermediate in the synthesis of dyes and pharmaceuticals. A common and effective reducing agent for this transformation is sodium dithionite.

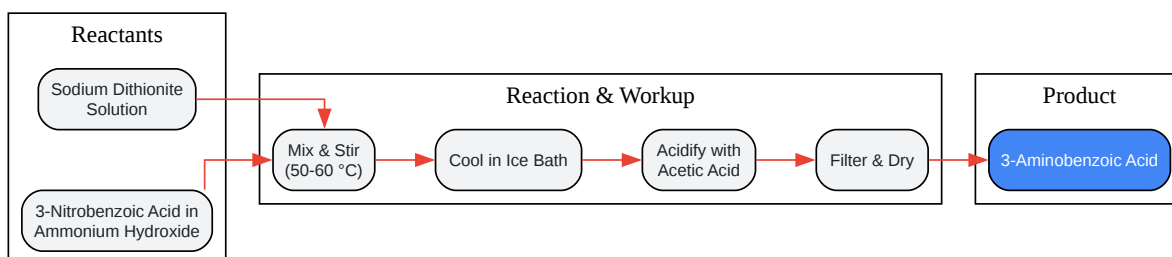
Materials:

- **3-Nitrobenzoic acid**
- Sodium dithionite (Na₂S₂O₄)
- Ammonium hydroxide (NH₄OH) solution
- Glacial acetic acid (CH₃COOH)

- Ice
- Distilled water

Procedure:

- In a beaker, dissolve 5.0 g of **3-nitrobenzoic acid** in 50 mL of 10% ammonium hydroxide solution.
- Warm the solution gently to about 50-60 °C.
- In a separate beaker, prepare a solution of 15 g of sodium dithionite in 50 mL of warm water.
- Slowly add the sodium dithionite solution to the **3-nitrobenzoic acid** solution with constant stirring. The color of the solution should change.
- After the addition is complete, continue to stir the mixture for another 15-20 minutes.
- Cool the reaction mixture in an ice bath.
- Carefully acidify the solution by adding glacial acetic acid dropwise until the precipitation of 3-aminobenzoic acid is complete (check with pH paper to ensure it is near the isoelectric point, around pH 4-5).
- Collect the precipitated product by vacuum filtration, wash with a small amount of cold water, and dry.



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Caption: Workflow for the reduction of **3-Nitrobenzoic Acid**.

Safety Information

3-Nitrobenzoic acid is a chemical that should be handled with appropriate safety precautions. It can cause skin and eye irritation.[7][8][9] In case of contact, rinse the affected area thoroughly with water.[8][9] It is harmful if swallowed.[7] Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[7][9] Work in a well-ventilated area or under a fume hood.[7]

Conclusion

3-Nitrobenzoic acid is a foundational chemical intermediate with a rich and varied chemistry. A thorough understanding of its properties, structure, and reactivity is essential for its effective utilization in the synthesis of more complex molecules. This guide has provided a detailed overview of these aspects, including practical experimental protocols for its key transformations, to support the endeavors of researchers and professionals in the chemical and pharmaceutical sciences.

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